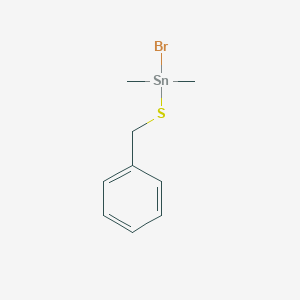
(Benzylsulfanyl)(bromo)dimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzylsulfanyl)(bromo)dimethylstannane is an organotin compound characterized by the presence of a benzylsulfanyl group, a bromine atom, and two methyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (benzylsulfanyl)(bromo)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan in the presence of a base, followed by bromination. The reaction conditions often include:
Solvent: Anhydrous solvents such as toluene or dichloromethane.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Base: Common bases include sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for organotin compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzylsulfanyl)(bromo)dimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfur and tin atoms can undergo oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a precursor for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield organotin amides, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
(Benzylsulfanyl)(bromo)dimethylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur and carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive organotin compounds.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (benzylsulfanyl)(bromo)dimethylstannane involves its interaction with nucleophiles and electrophiles through the tin and sulfur atoms. The molecular targets and pathways include:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new organotin compounds.
Oxidation-Reduction: The sulfur and tin atoms undergo redox reactions, affecting the compound’s reactivity and stability.
Coupling Reactions: The compound participates in palladium-catalyzed coupling reactions, forming new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Benzylsulfanyl)(chloro)dimethylstannane: Similar structure but with a chlorine atom instead of bromine.
(Benzylsulfanyl)(iodo)dimethylstannane: Contains an iodine atom instead of bromine.
(Phenylsulfanyl)(bromo)dimethylstannane: Contains a phenyl group instead of a benzyl group.
Uniqueness
(Benzylsulfanyl)(bromo)dimethylstannane is unique due to the presence of the benzylsulfanyl group, which imparts specific reactivity and properties. The bromine atom also provides distinct reactivity compared to other halogens, making it a valuable compound in various chemical transformations.
Propriétés
Numéro CAS |
57813-65-7 |
|---|---|
Formule moléculaire |
C9H13BrSSn |
Poids moléculaire |
351.88 g/mol |
Nom IUPAC |
benzylsulfanyl-bromo-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.BrH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
Clé InChI |
TWISXZPKNOOSMT-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(SCC1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
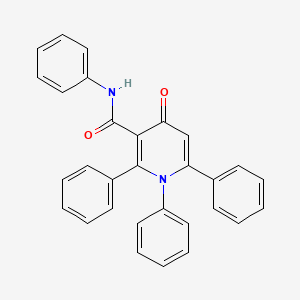
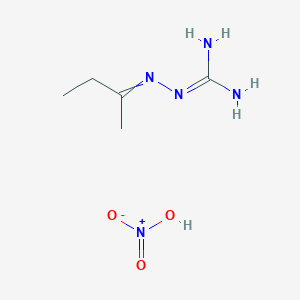
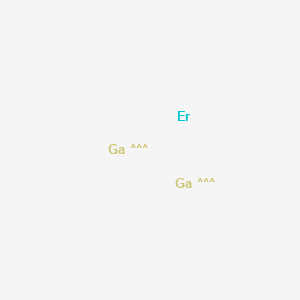
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
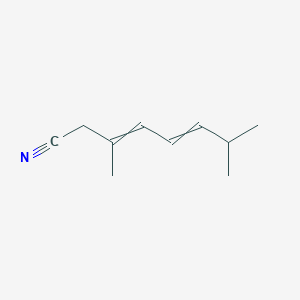
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
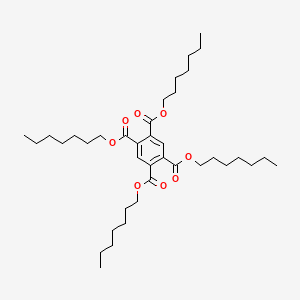
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
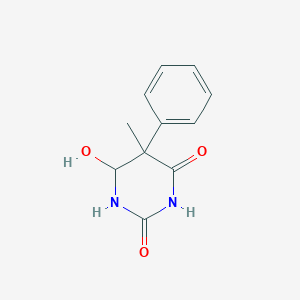
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)

